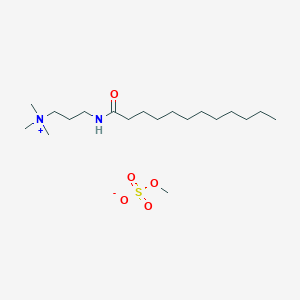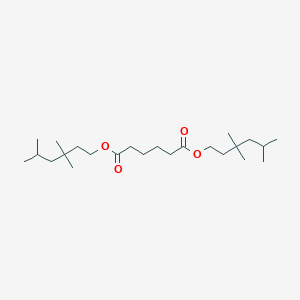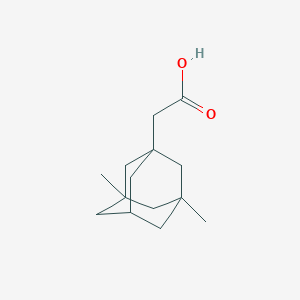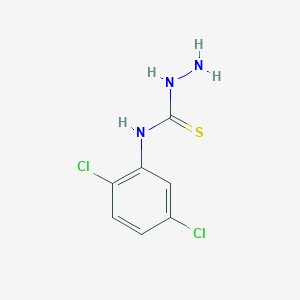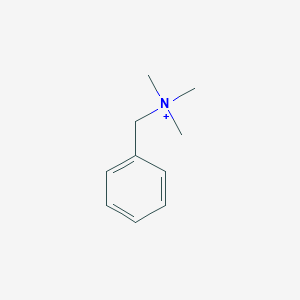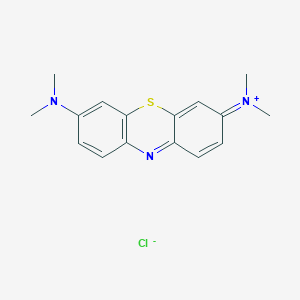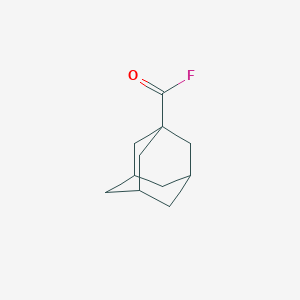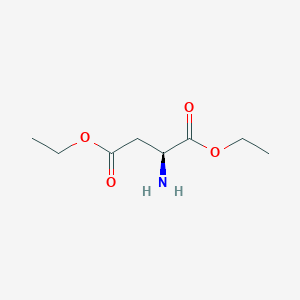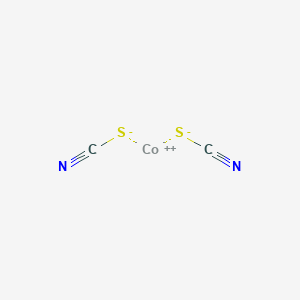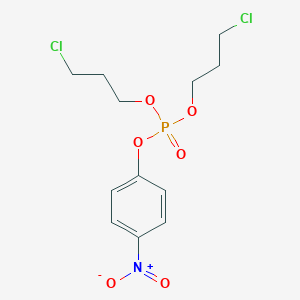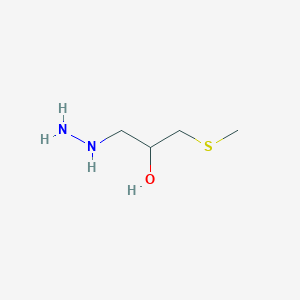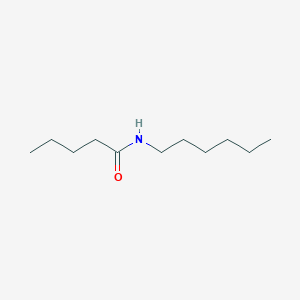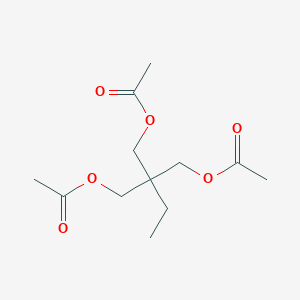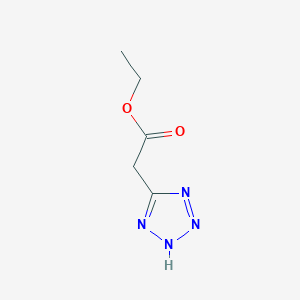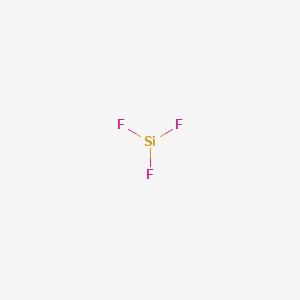
Trifluorosilyl radical
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluorosilyl radical is a highly reactive and versatile compound that has been extensively studied in recent years due to its unique properties. It is a radical species that contains a silicon atom and three fluorine atoms. The trifluorosilyl radical is an important intermediate in various chemical reactions, including polymerization, cross-coupling reactions, and organic synthesis.
作用机制
The mechanism of action of trifluorosilyl radical is complex and depends on the specific reaction in which it is involved. Generally, the trifluorosilyl radical acts as a reactive intermediate that can undergo various reactions, such as addition, substitution, and radical coupling. The reactivity of the trifluorosilyl radical is due to the high electronegativity of the fluorine atoms, which makes the silicon atom highly electrophilic.
生化和生理效应
There is limited research on the biochemical and physiological effects of trifluorosilyl radical. However, it is known to be a highly reactive species that can potentially cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. Therefore, caution should be taken when handling trifluorosilyl radical in the laboratory.
实验室实验的优点和局限性
One of the advantages of trifluorosilyl radical is its high reactivity, which makes it a useful intermediate in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds and materials. However, the high reactivity of trifluorosilyl radical can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions.
未来方向
There are several future directions for the research on trifluorosilyl radical. One direction is the development of new synthesis methods that are more efficient and selective. Another direction is the exploration of new applications for trifluorosilyl radical in organic synthesis, polymerization, and materials science. Additionally, the investigation of the biochemical and physiological effects of trifluorosilyl radical is an important area of future research.
合成方法
There are several methods for the synthesis of trifluorosilyl radical, including photolysis, thermolysis, and electrochemical reduction. The most commonly used method is photolysis, which involves the irradiation of a precursor molecule with UV light. The precursor molecule can be a silane or a silyl ether, and the photolysis reaction generates the trifluorosilyl radical. Another method for the synthesis of trifluorosilyl radical is thermolysis, which involves the heating of a precursor molecule to high temperatures. Electrochemical reduction is also a viable method for the synthesis of trifluorosilyl radical.
科学研究应用
Trifluorosilyl radical has a wide range of scientific research applications, including organic synthesis, polymerization, and materials science. It is a versatile intermediate that can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Trifluorosilyl radical is also used in the polymerization of various monomers, including styrene, acrylates, and vinyl ethers. In addition, it is used in the preparation of various materials, such as coatings, adhesives, and composites.
属性
CAS 编号 |
14835-14-4 |
|---|---|
产品名称 |
Trifluorosilyl radical |
分子式 |
F3Si |
分子量 |
85.08 g/mol |
InChI |
InChI=1S/F3Si/c1-4(2)3 |
InChI 键 |
ATVLVRVBCRICNU-UHFFFAOYSA-N |
SMILES |
F[Si](F)F |
规范 SMILES |
F[Si](F)F |
其他 CAS 编号 |
14835-14-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



